![molecular formula C19H23N2O6P B10780340 2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)

2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

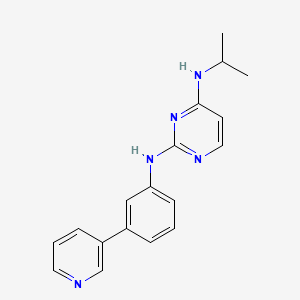

Compound 2g [PMID: 27390066] is a synthetic organic compound known for its role as a non-selective inhibitor of the human endoplasmic reticulum aminopeptidases ERAP1 and ERAP2 . These enzymes are involved in the processing of antigenic peptides, making compound 2g significant in immunopharmacology.

Preparation Methods

The synthesis of compound 2g involves the use of phosphorus-containing amino acid and dipeptide analogues . The specific synthetic routes and reaction conditions are detailed in the study by Węglarz-Tomczak et al. (2016) . Industrial production methods for this compound are not widely documented, indicating that it may primarily be synthesized for research purposes rather than large-scale industrial use.

Chemical Reactions Analysis

Compound 2g undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 2g has several scientific research applications:

Chemistry: Used as a tool to study the inhibition of aminopeptidases ERAP1 and ERAP2.

Biology: Helps in understanding the role of these enzymes in antigen processing and presentation.

Medicine: Potential therapeutic applications in diseases where modulation of antigen processing is beneficial.

Industry: Limited industrial applications due to its primary use in research.

Mechanism of Action

Compound 2g exerts its effects by inhibiting the activity of the endoplasmic reticulum aminopeptidases ERAP1 and ERAP2 . These enzymes are involved in trimming peptides for presentation by major histocompatibility complex class I molecules. By inhibiting these enzymes, compound 2g can modulate the immune response.

Comparison with Similar Compounds

Compound 2g can be compared with other inhibitors of ERAP1 and ERAP2, such as compound 3v [PMID: 27390066], which is selective for ERAP2 . The uniqueness of compound 2g lies in its non-selective inhibition of both ERAP1 and ERAP2, making it a valuable tool for studying the combined effects of these enzymes.

Similar Compounds

- Compound 3v [PMID: 27390066]

- Compound 17 [PMID: 23916253]

These compounds differ in their selectivity and potency towards ERAP1 and ERAP2, providing a range of tools for studying these enzymes.

properties

Molecular Formula |

C19H23N2O6P |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H23N2O6P/c20-18(11-8-14-6-9-17(10-7-14)21(24)25)28(26,27)13-16(19(22)23)12-15-4-2-1-3-5-15/h1-7,9-10,16,18H,8,11-13,20H2,(H,22,23)(H,26,27) |

InChI Key |

YSYQXQQIKOEBNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CP(=O)(C(CCC2=CC=C(C=C2)[N+](=O)[O-])N)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)-5-pyridin-4-yloxyphenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10780270.png)

![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)

![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)

![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)

![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)

![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)

![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)

![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)

![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)

![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)